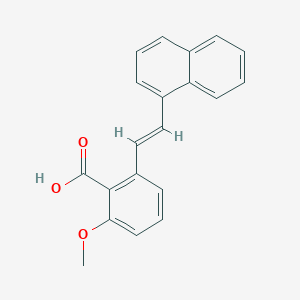

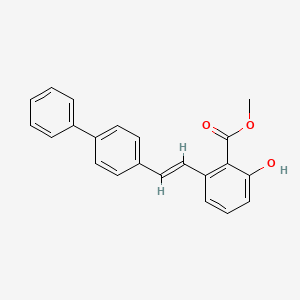

2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid (2-M-6-N-V-B) is an organic compound belonging to the family of benzoic acids. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. It is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other organic compounds.

Aplicaciones Científicas De Investigación

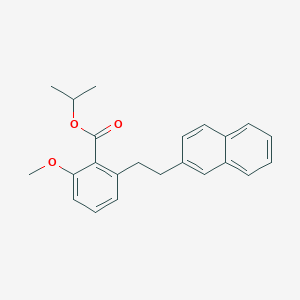

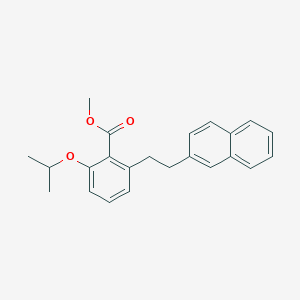

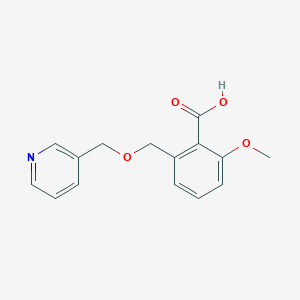

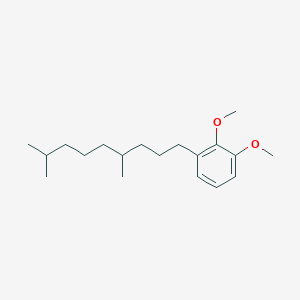

1. Catalysis and Hydroesterification

2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid derivatives have been studied in the context of catalysis. For instance, 2-vinyl-6-methoxynaphthalene, a related compound, has been hydroesterified to produce methyl ester of 6-methoxy naphthyl propionic acid using palladium complexes. This process involves the use of palladium complexes with chelating nitrogen ligands, demonstrating the compound's potential in catalytic applications (Atla, Kelkar, & Chaudhari, 2009).

2. Luminescent Lanthanide Complexes

The photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands, closely related to 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid, and their Eu(III)-cored complexes were investigated to understand energy-transfer pathways in luminescent lanthanide complexes. This research provides insight into the role of intramolecular charge transfer complexes and energy transfer processes, which are crucial in the development of efficient luminescent materials (Kim, Baek, & Kim, 2006).

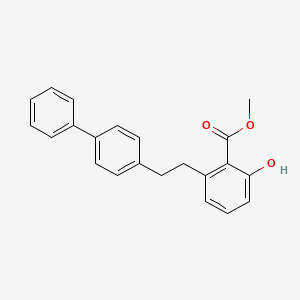

3. Synthesis of Anti-inflammatory Agents

Another application lies in the synthesis of precursors for anti-inflammatory agents. A practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of naproxen, has been developed. This synthesis involves Pd-catalyzed reactions and highlights the compound's utility in pharmaceutical synthesis (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

4. C-H Functionalization

The compound also finds application in C-H functionalization studies. Remote site-selective C-H iodination of 2-aryl benzoic acid derivatives, which include 2-(naphthalen-1-yl)benzoic acids, was achieved via formal C-H/C-I metathesis using readily available iodinating reagents. This showcases its potential in site- and chemo-selective iodination processes (Gao, Wang, Zhou, Wang, Li, & Li, 2022).

Propiedades

IUPAC Name |

2-methoxy-6-[(E)-2-naphthalen-1-ylethenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-23-18-11-5-9-16(19(18)20(21)22)13-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-13H,1H3,(H,21,22)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUGQBLUXONEJP-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)C=CC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)O)/C=C/C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, 95%](/img/structure/B6339086.png)

![Benzoic acid 4-[2-(3-hydroxy-phenyl)-vinyl]-phenyl ester](/img/structure/B6339090.png)

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339098.png)

![2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B6339124.png)

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339138.png)

![2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339145.png)

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339149.png)

![4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339170.png)